
N,N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N,N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine-related compounds involves the direct reaction of cyanoguanidine with respective cyanocompounds. This process results in crystals where the molecules are interconnected by hydrogen bonds, forming polymers or networks depending on the specific derivatives. These syntheses highlight the compound's versatility and potential for generating diverse molecular structures with varied properties (Janczak & Kubiak, 2009).
Molecular Structure Analysis
The molecular structure of these triazine derivatives is characterized by their ability to form dense arrangements through π–π interactions and hydrogen bonds in their crystal forms. The detailed geometric comparisons between the molecules in crystals and theoretical ab-initio molecular orbital calculations reveal the influence of intermolecular interactions on their structural configuration, emphasizing the significance of hydrogen bonding and π–π interactions in determining the crystal packing and molecular orientation (Janczak & Kubiak, 2009).
Chemical Reactions and Properties
The chemical behavior of this compound derivatives includes their reactivity in forming hydrogen-bonded networks and their interaction with other compounds, such as trifluoroacetic anhydride, leading to the formation of new ring systems. These reactions demonstrate the compound's reactivity and its potential to engage in complex chemical transformations, which could be exploited in synthetic chemistry and materials science (Chantegrel, Deshayes, & Faure, 1993).
Physical Properties Analysis
The physical properties, such as solubility, electrochemical behavior, and thermal stability, of polymers synthesized from triazine-based diamines, including derivatives of this compound, have been investigated. These studies reveal excellent solubility in polar aprotic solvents and significant thermal stability, suggesting their suitability for applications in polymer semiconductors and other high-performance materials (Li et al., 2017).
Chemical Properties Analysis
The chemical properties of this compound derivatives include their ability to participate in various chemical reactions, leading to the formation of complex structures with potential biological activities. For instance, some derivatives have been explored as inhibitors targeting specific enzymes, underscoring the compound's relevance in medicinal chemistry and drug discovery (El Massry et al., 2012).
Applications De Recherche Scientifique
Microwave-Assisted Synthesis of Pyrazolyl Bistriazines
- This study involves the reaction of 6-chloro-N,N′-bispyrazolyl-[1,3,5]triazine-2,4-diamines with 4-aminobenzylamine under microwave irradiation to produce bistriazines. These compounds show promise in supramolecular chemistry and in the creation of extended supramolecular polymers with interesting fluorescence properties (Moral et al., 2010).
Supramolecular Hydrogen-Bonded Arrangement
- This research synthesizes crystals of triazine derivatives, which are interconnected by N-H⋯N hydrogen bonds forming hydrogen bonded polymers. These arrangements show potential in the study of molecular interactions and crystallography (Janczak & Kubiak, 2009).
Dendrimeric Melamine Cored Complexes
- This study involves synthesizing dendrimeric melamine cored complexes with potential applications in material science, specifically in the synthesis of novel materials with unique magnetic behaviors (Uysal & Koç, 2010).
Polyimides from Triazine-Based Diamines
- The research focuses on synthesizing solution-processable polyimides from triazine-based diamine monomers. These polyimides have applications in polymer semiconductors due to their excellent solubility and thermal stability (Li et al., 2017).
N-Alkylaryltriazine Herbicides
- This study investigates the structure-activity relationship of N-alkylaryltriazine herbicides, which could bridge the gap between triazines and phenylureas in herbicidal applications (Gardner, Sanborn, & Goss, 1987).
Gemini Surfactants Synthesis
- The synthesis and evaluation of novel triazine Schiff base-based cationic gemini surfactants demonstrate their potential as antiwear, antifriction, and anticorrosive additives in industrial applications (Singh et al., 2016).
Bacteria Utilizing Triazine Herbicides
- Research on bacteria capable of utilizing triazine herbicides as a sulfur source provides insights into bioremediation and environmental clean-up strategies (Cook & Hütter, 1982).
Propriétés
IUPAC Name |
2-N,2-N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5/c19-18(20,21)15-23-16(22)25-17(24-15)26(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCBLNSQBWYLOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC(=NC(=N3)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-4-{[3-(ethoxycarbonyl)-4-ethyl-5-methylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2485608.png)
![(1R,5R,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/no-structure.png)
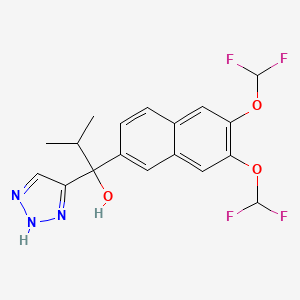
![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B2485618.png)
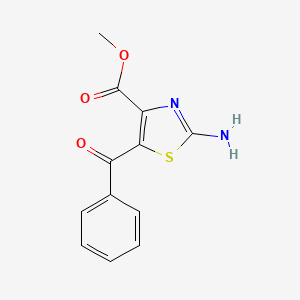
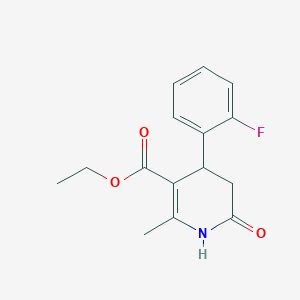
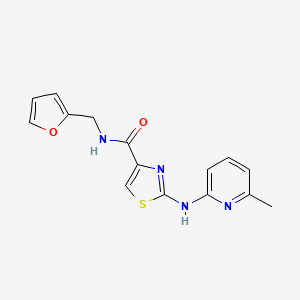
![6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2485623.png)
![[2-oxo-2-[4-(propanoylamino)phenyl]ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2485625.png)
![N'-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2485626.png)
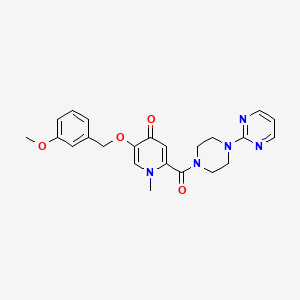
![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-ol](/img/structure/B2485628.png)
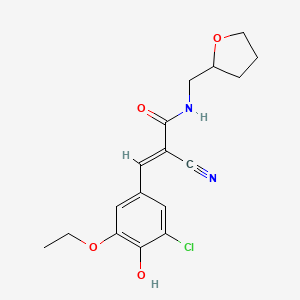
![8-(3-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2485630.png)